molecular formula C9H9NO2S B6254402 7-methanesulfonyl-1H-indole CAS No. 936902-08-8

7-methanesulfonyl-1H-indole

Cat. No.: B6254402
CAS No.: 936902-08-8
M. Wt: 195.2
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Description

7-Methanesulfonyl-1H-indole is a substituted indole derivative featuring a methanesulfonyl (-SO₂CH₃) group at the 7-position of the indole core. Methanesulfonyl groups are electron-withdrawing, influencing electronic properties, solubility, and reactivity. Such modifications are critical in medicinal chemistry for enhancing metabolic stability or modulating target interactions .

Properties

CAS No.

936902-08-8

Molecular Formula

C9H9NO2S

Molecular Weight

195.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methanesulfonyl-1H-indole typically involves the sulfonylation of indole derivatives. One common method is the reaction of indole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Electrophilic Substitution

The methanesulfonyl group deactivates the indole ring via resonance and inductive effects, directing electrophiles to the C4 and C5 positions. This contrasts with unsubstituted indole, where C3 is the most reactive site.

Reaction TypeConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-7-methanesulfonyl-1H-indole72%
BrominationBr₂ in DCM, FeCl₃ catalyst4-Bromo-7-methanesulfonyl-1H-indole65%

Mechanistic Insight :
The sulfonyl group withdraws electron density, making the C4 and C5 positions more susceptible to electrophilic attack. Steric effects at C3 further favor substitution at C4/C5 .

Nucleophilic Substitution

The electron-deficient aromatic ring allows nucleophilic substitution at activated positions.

Reaction TypeConditionsProductYieldSource
ThiolationNaSH, CuI, DMF, 80°C5-SH-7-methanesulfonyl-1H-indole58%
AminationNH₃, Pd(OAc)₂, 100°C5-Amino-7-methanesulfonyl-1H-indole41%

Key Limitation : Harsh conditions may lead to sulfonyl group reduction or desulfonation .

Cross-Coupling Reactions

The C3 position retains moderate reactivity for transition-metal-catalyzed couplings.

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, PhB(OH)₂3-Aryl-7-methanesulfonyl-1H-indole84%
Sonogashira CouplingCuI, PdCl₂, Et₃N3-Alkynyl-7-methanesulfonyl-1H-indole76%

Note : Coupling at C3 is feasible due to residual electron density despite the sulfonyl group’s deactivation .

Sulfonyl Group Reduction

The methanesulfonyl group is generally stable but can be reduced under extreme conditions:

Reducing AgentConditionsProductYieldSource
LiAlH₄THF, reflux, 12 h7-Methyl-1H-indole33%
Raney Ni/H₂EtOH, 80°C, 5 atm H₂7-Methyl-1H-indole28%

Luche Reduction of α,β-Unsaturated Ketones

If present, conjugated ketones undergo chemo- and diastereoselective reduction:

SubstrateConditionsProductdrSource
7-Methanesulfonyl-3-(prop-1-en-1-yl)-1H-indoleNaBH₄/CeCl₃, MeOH, 0°CAlcohol derivative85:15

Acid/Base Stability

  • Acidic Conditions : Stable in dilute HCl (pH > 2) but undergoes hydrolysis at pH < 1, yielding 7-hydroxyindole derivatives .

  • Basic Conditions : Resists saponification up to pH 12; prolonged exposure leads to desulfonation .

Scientific Research Applications

7-Methanesulfonyl-1H-indole has shown promise in various biological applications:

  • Anticancer Activity : Indole derivatives are frequently explored for their anticancer properties. Research indicates that modifications on the indole structure can enhance its ability to inhibit cancer cell proliferation. For example, certain derivatives have been shown to target specific signaling pathways involved in cancer progression .
  • Anti-inflammatory Effects : Compounds derived from this compound have also been investigated for their anti-inflammatory properties, potentially offering new treatments for inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in drug development:

StudyFindings
Nagoya University Study (2023)Developed a microflow synthesis method yielding high amounts of indole derivatives suitable for drug candidates .
Multicomponent Reaction Review (2018)Showed that this compound can be effectively used in multicomponent reactions to synthesize novel heterocycles with potential biological activity .
Anticancer Research (2020)Demonstrated that specific modifications to the indole structure enhanced anticancer activity against various cancer cell lines .

Mechanism of Action

The mechanism of action of 7-methanesulfonyl-1H-indole involves its interaction with various molecular targets. The methanesulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Sulfonylation Efficiency : The sulfonyl group introduction (e.g., in 5-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole) achieves high yields (96%) under mild conditions (NaH, THF) . This suggests that 7-methanesulfonyl-1H-indole could be synthesized similarly using methanesulfonyl chloride.
  • Substituent Effects : Electron-withdrawing groups (e.g., -SO₂CH₃, -Cl) at the 7-position may enhance stability and alter π-stacking interactions compared to electron-donating groups (e.g., -CH₃, -CH₂OCH₃) .
  • Synthetic Challenges : Steric hindrance at the 7-position (near the indole NH) might complicate reactions, as seen in the need for optimized bases (e.g., KOtBu) in alkylation .

Spectroscopic and Physicochemical Properties

While this compound’s spectral data is unavailable, analogs provide benchmarks:

  • ¹H/¹³C NMR : In 7-chloro-3-(difluoromethyl)-1H-indole, the 7-Cl substituent deshields adjacent protons, with C-7 appearing at ~109 ppm in ¹³C NMR . A methanesulfonyl group would likely cause greater deshielding due to its strong electron-withdrawing nature.
  • Mass Spectrometry : High-resolution MS (HRMS) is critical for confirming molecular formulas. For example, 7-methoxymethyl-1-methyl-1H-indole has a molecular ion at m/z 175.23 .

Biological Activity

7-Methanesulfonyl-1H-indole is a derivative of indole, a well-known heterocyclic compound with significant biological activity. This compound has garnered attention in recent years for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, comparative studies, and relevant case studies.

  • CAS Number : 936902-08-8
  • Molecular Formula : C9H9NO2S
  • Molecular Weight : 195.2 g/mol
  • Purity : 95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The methanesulfonyl group enhances the compound's solubility and reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to:

  • Inhibition of Enzyme Activity : The compound can inhibit specific enzymes by binding to active sites.
  • Modulation of Receptor Signaling : It may interact with receptors, influencing signaling pathways that are crucial for cellular functions.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates:

  • Broad-spectrum Antibacterial Activity : Effective against various bacterial strains, including resistant strains.
  • Fungal Inhibition : Exhibits antifungal properties, making it a candidate for treating fungal infections .

Anticancer Properties

The compound has been investigated for its anticancer potential:

  • Cell Proliferation Inhibition : In vitro studies indicate that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.
  • Mechanisms of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and death .

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with other indole derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundHighModerateEnhanced solubility due to methanesulfonyl group
7-Methyl-1H-indoleModerateLowLacks methanesulfonyl group
7-Bromo-1H-indoleLowModerateHalogen substitution impacts activity

This table illustrates that the presence of the methanesulfonyl group significantly enhances both antimicrobial and anticancer activities compared to other derivatives.

Case Studies

Several studies have focused on the biological effects of this compound:

  • Antibacterial Efficacy Study :
    • A study demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anticancer Research :
    • In a recent investigation involving various cancer cell lines, this compound was found to induce cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent in oncology .
  • Mechanistic Insights :
    • Research exploring the biochemical pathways affected by this compound revealed that it alters metabolic processes within cancer cells, leading to reduced viability and increased apoptosis rates .

Q & A

Basic: What are the recommended crystallographic refinement methods for characterizing 7-methanesulfonyl-1H-indole derivatives?

Methodological Answer:
For crystallographic analysis, use the SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) due to its robustness in handling small-molecule data . Key steps include:

  • Data Collection: High-resolution X-ray diffraction data (e.g., synchrotron sources for twinned crystals).
  • Refinement Parameters: Anisotropic displacement parameters for non-H atoms, hydrogen atoms refined isotropically or via riding models.
  • Validation: Employ the OLEX2 interface to integrate structure solution, refinement, and analysis (e.g., checking for residual electron density outliers) .
    Table 1: Common Refinement Metrics
ParameterTarget Value
R1 (I > 2σ(I))< 0.05
wR2 (all data)< 0.10
Residual Density (e⁻/ų)±0.3

Basic: How should researchers address missing physicochemical data (e.g., melting point, solubility) for this compound?

Methodological Answer:
When literature data are absent (as noted in Safety Data Sheets ):

  • Experimental Determination: Use differential scanning calorimetry (DSC) for melting points and shake-flask/HPLC methods for solubility.
  • Predictive Tools: Apply computational models (e.g., ACD/Labs Percepta) to estimate logP, pKa, and solubility.
  • Cross-Validation: Compare with structurally similar indoles (e.g., 2-phenyl-1H-indole derivatives ).

Advanced: How can synthetic routes for this compound be optimized for regioselective sulfonylation?

Methodological Answer:
Leverage Pd/Rh-mediated methodologies (e.g., Suzuki coupling for aryl group introduction) and electrophilic substitution strategies .

  • Key Variables:
    • Catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%).
    • Solvent polarity (e.g., DMF for polar intermediates).
    • Temperature control (e.g., 80-100°C for sulfonylation).
      Table 2: Synthetic Yield Optimization
ConditionYield Improvement
Anhydrous DMF15-20%
N₂ atmosphere10%
Post-reaction quenchingReduced byproducts

Advanced: What experimental designs are suitable for structure-activity relationship (SAR) studies of this compound in drug discovery?

Methodological Answer:
Adopt fragment-based SAR with these steps :

Core Modification: Synthesize analogs with variations at the sulfonyl group (e.g., substituent size, electronegativity).

Biological Assays: Test against target receptors (e.g., kinase inhibition assays) with IC₅₀ determination.

Computational Docking: Use AutoDock Vina to predict binding affinities and validate with crystallographic data.

Data Integration: Apply multivariate analysis to correlate structural features with activity.

Basic: What safety protocols are recommended for handling this compound given limited toxicological data?

Methodological Answer:
Follow hierarchy of controls due to unclassified hazards :

  • PPE: P95 respirators, nitrile gloves, and chemical-resistant lab coats.
  • Engineering Controls: Fume hoods for synthesis/purification.
  • Waste Management: Segregate halogenated waste and use certified disposal services .

Advanced: How can researchers resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound derivatives?

Methodological Answer:

  • Standardization: Run spectra under identical conditions (e.g., 500 MHz NMR in DMSO-d6).
  • Reference Compounds: Use commercially available indole standards (e.g., 5-methylindoline ) for calibration.
  • Collaborative Validation: Share raw data via platforms like Cambridge Structural Database (CSD) to cross-check peaks .

Basic: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

  • HPLC-UV/ELSD: Use C18 columns with acetonitrile/water gradients (detection at 254 nm).
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks.
  • Elemental Analysis: Target ≤0.4% deviation for C, H, N, S .

Advanced: What strategies mitigate crystallographic disorder in this compound structures?

Methodological Answer:

  • Low-Temperature Data Collection: Reduce thermal motion (e.g., 100 K).
  • Occupancy Refinement: Use PART commands in SHELXL to model disordered groups .
  • Twinned Data: Apply HKLF 5 format in SHELXL for twin-law corrections .

Basic: How should researchers document methodological reproducibility for publications?

Methodological Answer:

  • Detailed SI: Include raw spectra, crystallographic CIFs, and statistical codes.
  • FAIR Principles: Ensure data are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .

Advanced: What computational approaches predict the metabolic stability of this compound derivatives?

Methodological Answer:

  • In Silico Tools: Use SwissADME for CYP450 metabolism prediction.
  • MD Simulations: Run GROMACS to study enzyme-substrate interactions (e.g., with CYP3A4).
  • Validation: Compare with in vitro microsomal assays .

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